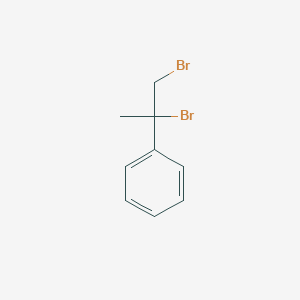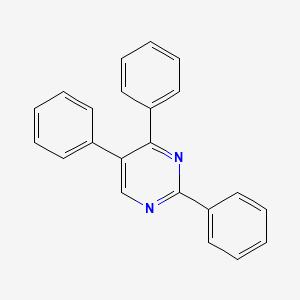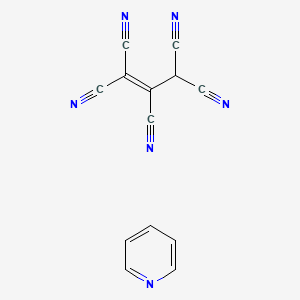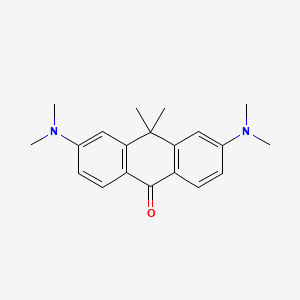![molecular formula C28H26 B14678711 1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 32298-39-8](/img/structure/B14678711.png)
1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C28H26 It is a derivative of ethane, where two benzene rings are substituted at the 1,1’ positions with 2,2-bis(4-methylphenyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene typically involves the reaction of 4-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the benzene serves as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro (NO2), halogens (Cl, Br), or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, halogenated, or alkylated derivatives of the original compound.
Scientific Research Applications
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[2,2-Bis(4-chlorophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-bromophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-fluorophenyl)ethane-1,1-diyl]dibenzene
Uniqueness
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
32298-39-8 |
|---|---|
Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene |
InChI |
InChI=1S/C28H26/c1-21-13-17-25(18-14-21)28(26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27-28H,1-2H3 |
InChI Key |
HAUCKKOKGSSIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
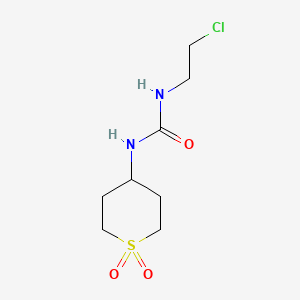

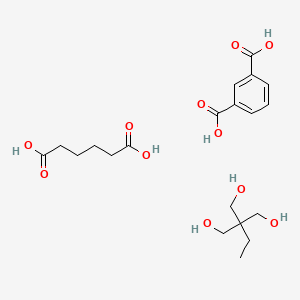
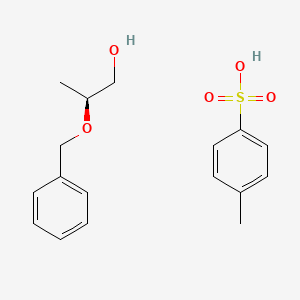
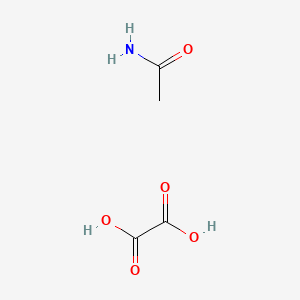
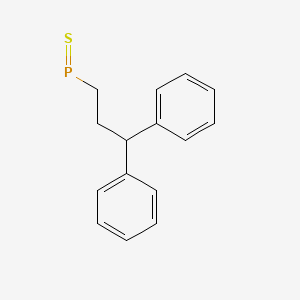
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

